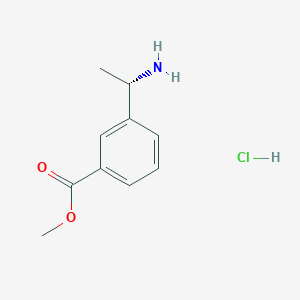

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride

Description

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS: 1391439-19-2) is a chiral amine-containing benzoate derivative with a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . The compound is characterized by a meta-substituted benzoyl group esterified with a methyl group and an (S)-configured 1-aminoethyl side chain. It is typically stored under dry, room-temperature conditions and exhibits hazards including skin irritation (H315), eye irritation (H319), and respiratory sensitivity (H335) .

The compound serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of enantiomerically pure drugs. Its hydrochloride salt form enhances stability and solubility, making it suitable for industrial applications.

Properties

IUPAC Name |

methyl 3-[(1S)-1-aminoethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(11)8-4-3-5-9(6-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFQSOTUHJSZHY-FJXQXJEOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride typically involves the use of engineered transaminase polypeptides. These biocatalysts convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates . The reaction conditions often include controlled temperatures and pH levels to optimize the activity of the transaminase enzymes.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale biocatalytic processes. These processes utilize genetically engineered microorganisms to express the necessary transaminase enzymes, allowing for efficient and scalable synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include imines, amides, alcohols, and substituted benzoates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions and protein engineering.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved in its mechanism of action include enzymatic catalysis and receptor binding, which can modulate various biochemical processes.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substitution

- Methyl 4-(1-aminoethyl)benzoate (CAS: 80051-07-6, similarity: 1.00): This positional isomer features a para-substituted aminoethyl group. The structural difference impacts physicochemical properties, such as dipole moments and crystal packing, which influence solubility and reactivity. For example, meta-substituted derivatives often exhibit distinct electronic effects in aromatic substitution reactions compared to para isomers .

Enantiomeric Pair: (R)- vs. (S)-Configuration

- (R)-Methyl 3-(1-aminoethyl)benzoate hydrochloride (CAS: 1236353-78-8, similarity: 0.98): The enantiomer shares identical molecular weight and formula but differs in stereochemical configuration. Enantiomers may exhibit divergent biological activities due to chiral recognition in biological systems. For instance, the (S)-form could display higher binding affinity to specific enzyme targets compared to the (R)-form .

Functional Group Derivatives: Hydroxyethyl vs. Aminoethyl

- (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 1391447-69-0): This derivative introduces a hydroxyl group on the ethyl side chain, increasing molecular weight to 231.68 g/mol.

Complex Cyclic Analogs

- Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride (CAS: 1956309-44-6, similarity: 0.93): This compound incorporates a tetrahydronaphthalene scaffold, adding rigidity and altering lipophilicity. Such structural changes can enhance blood-brain barrier penetration but may reduce synthetic yield due to increased steric hindrance .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (S)-Methyl 3-(1-aminoethyl)benzoate HCl | 1391439-19-2 | C₁₀H₁₄ClNO₂ | 215.68 | Meta-substituted, (S)-aminoethyl |

| (R)-Methyl 3-(1-aminoethyl)benzoate HCl | 1236353-78-8 | C₁₀H₁₄ClNO₂ | 215.68 | Meta-substituted, (R)-aminoethyl |

| Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 | C₁₀H₁₃NO₂ | 179.22 | Para-substituted aminoethyl |

| (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate HCl | 1391447-69-0 | C₁₀H₁₄ClNO₃ | 231.68 | Hydroxyethyl side chain |

Key Research Findings

- Synthesis Efficiency : The target compound is synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) and hydrogenation with Pd/C, achieving yields up to 88% . In contrast, Methoxamine HCl requires polyphosphoric acid (PPA) for cyclization, yielding ~70% .

- Spectroscopic Differences: The ¹H-NMR of (S)-Methyl 3-(1-aminoethyl)benzoate HCl shows broad singlets at δ 8.98 and 8.76 ppm for amine protons, while its hydroxyethyl derivative exhibits shifts due to the hydroxyl group’s deshielding effects .

- Biological Relevance : Enantiomeric purity is critical for pharmaceutical intermediates. For example, (S)-configured amines are often preferred in serotonin reuptake inhibitors, whereas (R)-forms may lack activity .

Biological Activity

(S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, also known by its chemical structure and CAS number 1391439-19-2, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

This compound exhibits various pharmacological properties that make it a candidate for further research. Some of these properties include:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains. The compound's structure allows it to interact with microbial membranes, potentially disrupting their integrity.

- Analgesic Effects : Research indicates that compounds with similar structures have shown analgesic effects in animal models. This suggests that this compound may possess pain-relieving properties worth investigating.

- Neuroprotective Potential : There are indications that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Receptor Interaction : The compound may interact with specific receptors in the central nervous system, influencing pain pathways and neurochemical signaling.

- Membrane Disruption : Its ability to integrate into lipid bilayers could lead to increased permeability and disruption of microbial cell membranes.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as an antimicrobial agent .

- Analgesic Activity Assessment : In a controlled animal study, the analgesic effects of this compound were tested using the formalin test. The results showed a marked decrease in pain responses compared to control groups, indicating potential use in pain management therapies .

- Neuroprotective Effects : Research examining the neuroprotective properties of structurally similar compounds revealed that they could reduce neuronal damage in models of oxidative stress. This suggests that this compound may also provide neuroprotection through similar mechanisms .

Data Table

| Property | Description |

|---|---|

| Chemical Structure | |

| CAS Number | 1391439-19-2 |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Analgesic Activity | Significant pain relief in animal models |

| Neuroprotective Potential | Reduces oxidative stress-induced neuronal damage |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is synthesized via multi-step protocols involving chiral resolution or asymmetric catalysis. For example, a related (S)-configured ester was prepared by deprotection of a Boc-protected intermediate using HCl/dioxane, followed by crystallization to isolate the hydrochloride salt . Reaction temperature (e.g., room temperature vs. reflux) and solvent choice (polar aprotic vs. aqueous) critically impact yield and enantiomeric excess. Characterization via -NMR (e.g., δ 3.79 ppm for methyl ester) and chiral HPLC confirms stereochemical integrity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store desiccated at 2–8°C in amber glass vials to prevent hydrolysis of the ester group or racemization. Use inert atmospheres (N/Ar) during handling. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory due to risks of respiratory and dermal irritation .

Q. What analytical techniques are optimal for structural characterization and purity assessment?

- Methodological Answer : Combine -/-NMR to confirm substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via reverse-phase HPLC using a C18 column and UV detection at 254 nm. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions with biological targets?

- Methodological Answer : The (S)-enantiomer’s spatial arrangement enhances binding affinity to chiral receptors, such as aminopeptidases or G-protein-coupled receptors (GPCRs). Competitive inhibition assays (e.g., IC determination) using fluorogenic substrates or radioligand displacement studies (e.g., -labeled antagonists) quantify enantiomer-specific activity . Molecular docking simulations (AutoDock Vina) can predict binding poses relative to (R)-enantiomers .

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies arise from solvent polarity and pH variations. Perform systematic solubility profiling in buffers (pH 1–10) and organic solvents (DMSO, EtOH). Stability is monitored via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking decomposition products (e.g., free benzoic acid from ester hydrolysis) .

Q. How can researchers optimize enantioselective synthesis to scale up production without compromising purity?

- Methodological Answer : Transition from batch to flow chemistry for better control of exothermic reactions. Use immobilized chiral catalysts (e.g., L-proline-functionalized silica) to enhance recyclability. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Final purification via simulated moving bed (SMB) chromatography maximizes yield and enantiomeric excess (>99%) .

Q. What are the implications of the compound’s hydrochloride salt form on its pharmacokinetic (PK) profile?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, enhancing bioavailability in in vivo models. PK studies in rodents (plasma sampling via LC-MS/MS) reveal prolonged half-life compared to freebase forms. However, chloride counterions may alter tissue distribution, necessitating comparative biodistribution assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.